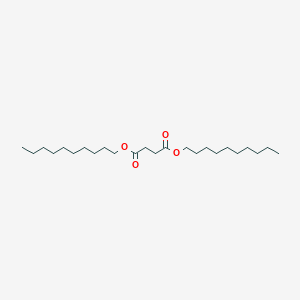

Didecyl succinate

Description

Properties

IUPAC Name |

didecyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-21-27-23(25)19-20-24(26)28-22-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVBUGHMKXBGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065137 | |

| Record name | Butanedioic acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-82-1 | |

| Record name | 1,4-Didecyl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP6642HY7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Didecyl Succinate and Analogous Succinate Esters

Conventional Esterification Pathways

Conventional esterification, the direct reaction of a carboxylic acid with an alcohol, remains a fundamental route for producing didecyl succinate (B1194679) and other dialkyl succinates. The process typically involves reacting succinic acid with the corresponding alcohol, such as 1-decanol (B1670082) for didecyl succinate, often in the presence of a catalyst to accelerate the reaction, which is inherently reversible and limited by equilibrium.

Catalytic Systems in this compound Synthesis

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with reactants. Traditional mineral acids like sulfuric acid are effective for succinate esterification. google.com Another prominent example is dodecylbenzene (B1670861) sulfonic acid (DBSA), which has proven to be an active and cost-effective option for the esterification of succinic acid with long-chain alcohols like 1-octanol (B28484). researchgate.net In one study, DBSA was used to catalyze the esterification of succinic acid from fermentation broths, achieving conversions up to 93%. researchgate.net

Phosphotungstic acid has also been employed as an environment-friendly homogeneous catalyst for synthesizing dioctyl succinate, an analogue of this compound. researchgate.net This highlights a trend towards using catalysts that, while homogeneous, may offer environmental benefits over traditional mineral acids.

Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation from the product and allows for easier recycling. This characteristic makes them highly attractive from an industrial and environmental perspective.

Several types of solid acid catalysts are effective for producing succinate esters:

Ion-Exchange Resins : Macroporous resins such as Amberlyst-15 and Nafion NR-50 are widely used. researchgate.netacs.org Amberlyst-15 has been studied for the esterification of succinic acid with ethanol (B145695), providing kinetic data essential for reactor design. acs.orgscribd.com Similarly, Nafion NR-50 was found to be an attractive catalyst for the biphasic esterification of aqueous succinic acid. researchgate.net

Montmorillonite Clays (B1170129) : These clays, particularly when exchanged with cations like Al³⁺, serve as effective and reusable heterogeneous catalysts. researchgate.net They have been successfully used in the synthesis of di-(p-cresyl) succinate and dibutyl succinate. researchgate.net The catalytic activity of these modified clays often correlates with the charge-to-radius ratio of the exchanged cation. researchgate.net

Immobilized Enzymes : Lipases, such as Candida antarctica lipase (B570770) B (often immobilized and known commercially as Novozym 435), can function as heterogeneous catalysts. researchgate.netmdpi.com These biocatalysts are renowned for their high selectivity and ability to operate under mild reaction conditions, which prevents the formation of by-products. researchgate.net Novozym 435 has been successfully used in the synthesis of various succinate esters, including dioctyl succinate. researchgate.net

Table 1: Comparison of Catalytic Systems in Succinate Ester Synthesis

| Catalyst | Type | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dodecylbenzene sulfonic acid (DBSA) | Homogeneous | Succinic acid, 1-octanol | High conversion (up to 93%) from fermentation broth; cost-effective. | researchgate.net |

| Phosphotungstic acid | Homogeneous | Succinic acid, n-octanol | Environment-friendly catalyst; optimized conditions yielded 99.27% esterification. | researchgate.netresearchgate.net |

| Amberlyst-15 | Heterogeneous | Succinic acid, ethanol | Effective solid acid catalyst; kinetic models developed for process simulation. | acs.orgscribd.com |

| Al³⁺-montmorillonite | Heterogeneous | Succinic anhydride (B1165640), p-cresol | Active and reusable clay catalyst; activity related to cation properties. | researchgate.net |

| Novozym 435 | Heterogeneous (Biocatalyst) | Succinic acid, 1-octanol | High selectivity under mild conditions; enables esterification of real fermentation broths. | researchgate.net |

Optimization of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis while minimizing costs and environmental impact. prismbiolab.comrsc.org Key parameters that are typically adjusted include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. researchgate.netprismbiolab.com

For the synthesis of dioctyl succinate using phosphotungstic acid, a single-factor experiment and uniform design led to the following optimal conditions:

Molar Ratio : An alcohol-to-acid molar ratio of 3.1:1 was found to be optimal. researchgate.net

Catalyst Amount : The ideal amount of catalyst was 1.2% by mass of the acid. researchgate.net

Azeotropic Agent : Using toluene (B28343) as a water-carrying agent at 70% of the acid's mass helped shift the equilibrium towards the product. researchgate.net

Reaction Time : A reaction time of 3 hours was sufficient to achieve high conversion. researchgate.net

Under these optimized conditions, the esterification rate of succinic acid reached 99.27%. researchgate.net Similarly, studies on the esterification of succinic acid with ethanol using Amberlyst-15 resin were conducted at temperatures between 78 and 120 °C with varying catalyst loadings (1 to 5 wt%) to develop a robust kinetic model. acs.orgscribd.com The optimization process often involves a trade-off between reaction rate and selectivity, as higher temperatures can increase the rate but may also lead to the formation of undesired by-products. scielo.br

Transesterification Routes for Succinate Ester Production

Transesterification is an alternative pathway for producing succinate esters. This process involves the reaction of an existing ester (e.g., dimethyl succinate) with an alcohol (e.g., 1-decanol) to form a new ester (this compound) and a new alcohol (methanol). jetir.orggoogleapis.com This route can be advantageous, particularly when starting from readily available short-chain succinate esters. The reaction is typically catalyzed and driven to completion by removing the more volatile alcohol byproduct. googleapis.com

Enzymatic Catalysis in Transesterification

Enzymatic catalysis, particularly using lipases, is a powerful tool for transesterification due to its high selectivity and mild operating conditions. researchgate.netnih.gov Lipases can effectively catalyze the exchange of alkyl groups in succinate esters.

Candida antarctica Lipase B (CALB) is a preferential enzyme for this process. mdpi.com Research has shown that CALB successfully catalyzes the transesterification of dimethyl succinate with 1,4-butanediol (B3395766). mdpi.com While this specific example leads to a polyester (B1180765), the underlying principle applies to the synthesis of this compound from dimethyl succinate and 1-decanol. The use of an immobilized enzyme like CALB allows for its reuse and simplifies the purification of the final product. mdpi.com A continuous transesterification process for dimethyl succinate using lipase Cal B has been developed, with optimal conditions identified at 40 °C with a 14-minute reaction time, though it resulted in a lower yield compared to conventional chemical catalysis. researchgate.net

Enzymatic transesterification processes are noted for low energy consumption and minimal waste generation, aligning with the principles of green chemistry. researchgate.net

Chemical Catalysis in Transesterification

Transesterification is a crucial method for synthesizing succinate esters, including this compound. This process involves the reaction of a starting ester, often dimethyl succinate, with an alcohol in the presence of a catalyst. mdpi.comgoogle.com The choice of catalyst is critical as it influences reaction efficiency and conditions.

Traditionally, the transesterification of diethyl succinate has been explored with various alcohols using heterogeneous, non-toxic, and reusable catalysts. jetir.org For instance, catalysts derived from the trunk and rhizome of Musa balbisiana (kolakhar) have been used, although they tend to provide moderate to low yields. jetir.org The reactivity in these transesterification reactions is dependent on the nature of the alcohol used. jetir.org For example, reactions with n-butanol and n-amyl alcohol show better substrate conversion compared to lower boiling point alcohols like methanol (B129727) and propanol, which require higher reaction temperatures. jetir.org

In the synthesis of di-tert-alkyl succinates, a mixture of lithium hydroxide (B78521) and cesium carbonate has been employed as a catalyst for the transesterification of a succinic acid di-primary alkyl ester with a tertiary alcohol. google.com This catalytic system is noted for its ability to facilitate the reaction of sterically hindered alcohols like tert-butanol, which are otherwise difficult to esterify directly with succinic acid. google.com The effectiveness of a transesterification catalyst often depends on its solubility in the alcohol and its basicity; a catalyst with poor solubility can lead to low conversion rates, while excessively strong basicity might cause hydrolysis of the resulting ester. google.com

Advanced Synthetic Approaches

Recent advancements in chemical synthesis have led to the development of more efficient and sustainable methods for producing dialkyl succinates, including the use of continuous flow systems and novel catalysts.

Continuous Flow Reactor Systems for Dialkyl Succinate Synthesis

Continuous flow chemistry is transforming chemical synthesis by offering a more efficient alternative to traditional batch processing. mdpi.comdntb.gov.uamdpi.com This approach has been successfully applied to the production of dialkyl succinates through both esterification and transesterification reactions. mdpi.comresearchgate.net

A significant development in this area is the use of microwave-assisted continuous esterification. mdpi.comresearchgate.net In one such system, succinic acid is reacted with an alcohol in the presence of a homogeneous acid catalyst, such as sulfuric acid (H₂SO₄), and passed through a microwave reactor. mdpi.comresearchgate.netgrafiati.com This method allows for a rapid reaction, with a residence time of about 320 seconds, at temperatures ranging from 65 to 115 °C. mdpi.comresearchgate.net This microwave-assisted flow process has demonstrated high productivity in synthesizing various dialkyl succinates. mdpi.comresearchgate.net

The optimization of microwave-assisted esterification of succinic acid has been studied using a Box-Behnken design approach to determine the ideal reaction time, microwave power, and catalyst dosage. researchgate.net For the esterification of succinic acid with methanol, a 99% conversion with 98% selectivity for dimethyl succinate was achieved using a D-Hβ catalyst. researchgate.net

Another advanced approach is chemoenzymatic continuous transesterification, which utilizes enzymes as catalysts. mdpi.commdpi-res.com In a notable example, dimethyl succinate undergoes transesterification with various alcohols in a continuous flow system using lipase Cal B as the enzymatic catalyst. mdpi.comdntb.gov.uaresearchgate.net The optimal conditions for this process were found to be a reaction time of 14 minutes at 40 °C. mdpi.comresearchgate.net While this method offers several advantages, it generally results in lower yields of the target esters compared to microwave-assisted chemical catalysis. mdpi.comresearchgate.net The selectivity of the chemoenzymatic synthesis can be low due to insufficient residence time for the second esterification to occur. mdpi.com

The efficiency of batch chemoenzymatic synthesis of diethyl succinate has been shown to be influenced by temperature and reactant concentrations. researchgate.net For instance, using lipase Cal B, the yield of diethyl succinate was around 60% at temperatures up to 60°C; higher temperatures led to enzyme instability. mdpi.com

Novel Catalytic Systems in Succinate Esterification

The development of novel catalysts is crucial for improving the efficiency and sustainability of succinate ester synthesis.

Recent research has focused on Lewis acidic ionic liquids (LAILs) as mild, efficient, and hydrolytically stable catalysts for the synthesis of polyesters like polybutylene succinate (PBS). rsc.org These catalysts, such as those based on choline (B1196258) chloride and metal halides (e.g., SnCl₂), have been shown to be effective even at lower temperatures (200 °C) and can produce high molecular weight polymers. rsc.orgrsc.org

Sulfated zirconia supported on mesoporous materials like SBA-15 has also been investigated as a solid acid catalyst for the esterification of succinic acid with ethanol, yielding diethyl succinate. researchgate.net These catalysts have shown high yields, surpassing those achieved with conventional resins like Amberlyst 36. researchgate.net Other solid acid catalysts explored for esterification include acid zeolites, silica (B1680970) functionalized with sulfonic groups, and carbon-based acid materials. researchgate.net For instance, a sulfonated carbonaceous catalyst has demonstrated high activity in the esterification of succinic acid. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. mdpi.comresearchgate.netwikipedia.orgresearchgate.net These principles focus on waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. wikipedia.orgacs.org

In the context of succinate ester synthesis, several green chemistry principles are relevant:

Use of Renewable Feedstocks : Succinic acid itself is considered a top-12 platform chemical that can be derived from the fermentation of sugars, representing a shift from petroleum-based feedstocks to renewable resources. mdpi.comwikipedia.org

Catalysis : The use of catalysts, particularly heterogeneous and enzymatic catalysts, is a cornerstone of green chemistry. acs.org These catalysts can be recovered and reused, reducing waste. jetir.orgresearchgate.net Enzymatic catalysis, as seen in chemoenzymatic transesterification, operates under mild conditions, reducing energy consumption. mdpi.commdpi.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Transesterification and direct esterification reactions are generally atom-economical.

Safer Solvents and Auxiliaries : The use of alcohol as both a solvent and a reagent in esterification processes can minimize the need for additional, potentially hazardous solvents. mdpi.com

Energy Efficiency : Microwave-assisted synthesis and continuous flow processes can significantly reduce reaction times and energy consumption compared to traditional batch heating methods. mdpi.comacs.org

The development of bio-based succinic acid production through fermentation is a significant step towards sustainable chemical manufacturing. wikipedia.org Companies like BioAmber have developed processes to produce succinic acid from renewable feedstocks with lower energy consumption and CO₂ emissions compared to traditional petroleum-based methods. wikipedia.org

Research on Applications of Didecyl Succinate in Materials Science

Didecyl Succinate (B1194679) as a Plasticizer in Polymer Systems

Didecyl succinate (DDS) has emerged as a significant contender in the field of polymer additives, particularly as a substitute for traditional phthalate (B1215562) plasticizers. Its biocompatibility and derivation from renewable resources make it an attractive option for creating more sustainable polymer products. Research has extensively focused on its role in plasticizing poly(vinyl chloride) (PVC), a polymer that accounts for the vast majority of plasticizer consumption worldwide.

Efficacy of this compound in Poly(vinyl chloride) (PVC) Plasticization

This compound has demonstrated considerable efficacy in plasticizing PVC, effectively reducing its inherent rigidity and brittleness. The incorporation of DDS into the PVC matrix lowers the glass transition temperature (Tg) and enhances the flexibility of the material. Studies have shown that succinate esters, including DDS, can achieve plasticization efficiencies comparable to or even exceeding that of the conventional phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.net The mechanical properties of PVC are significantly altered by the addition of DDS, leading to a decrease in tensile strength and an increase in elongation at break, characteristics indicative of a more flexible material. For instance, PVC formulations with 50 parts per hundred resin (phr) of a succinate-based plasticizer mixture exhibited a tensile strength of approximately 19 MPa and an elongation at break of around 250%. nih.gov

Mechanical Properties of PVC Plasticized with Succinate Esters (50 phr)

| Property | Value |

|---|---|

| Tensile Strength | ~19 MPa |

Influence of Alkoxy Chain Length on Plasticizing Efficiency

The length of the alkoxy chains in dialkyl succinates plays a crucial role in determining their plasticizing efficiency. Research indicates a general trend where the effectiveness of the succinate plasticizer increases with the length of the alkoxy chains, up to a certain point. nih.govnih.gov Longer side chains are more effective at reducing the glass transition temperature (Tg) of PVC. nih.gov This is because longer alkyl chains act as spacers, creating more free volume within the polymer matrix and allowing for greater movement of the polymer chains.

A systematic investigation of succinate esters with varying side chain lengths from n-ethyl to n-octyl revealed this correlation. nih.gov While succinates with shorter alkoxy chains, such as diethyl succinate (DES) and dibutyl succinate (DBS), can be effective plasticizers, they often require higher concentrations to achieve the same level of plasticization as their longer-chain counterparts like this compound. nih.govresearchgate.net

Effect of Succinate Alkoxy Chain Length on PVC Glass Transition Temperature (Tg)

| Succinate Ester | Alkoxy Chain Length | Relative Tg Reduction |

|---|---|---|

| Diethyl succinate (DES) | C2 | Moderate |

| Dibutyl succinate (DBS) | C4 | Good |

| Dihexyl succinate (DHS) | C6 | Very Good |

| Dioctyl succinate (DOS) | C8 | Excellent |

Synergistic Effects of this compound in Plasticizer Mixtures

These synergistic interactions are attributed to the different roles the plasticizer molecules play within the polymer matrix. The smaller, more mobile plasticizers can effectively solvate the PVC chains, while the larger, less mobile molecules like DDS contribute to long-term flexibility and permanence.

Comparative Analysis with Conventional Phthalate Plasticizers

This compound and other succinate esters have been extensively compared to conventional phthalate plasticizers, most notably DEHP and diisononyl phthalate (DINP). nih.govresearchgate.net In terms of plasticizing efficiency, succinates with longer alkoxy chains, including DDS, have been found to be equally or more effective than DEHP. nih.gov Research has demonstrated that succinate and maleate (B1232345) diester plasticizers with linear side chains of four to eight carbons are as effective in plasticizing PVC as commercially available DEHP and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH). nih.gov

From a mechanical properties perspective, PVC plasticized with succinate mixtures can exhibit comparable tensile strength and elongation at break to those plasticized with DEHP or DINP. nih.gov A significant advantage of succinate esters is their superior environmental and health profile, as they are not classified as toxic and are readily biodegradable, unlike many phthalates. nih.gov

Comparative Performance of Succinate vs. Phthalate Plasticizers in PVC

| Property | Succinate Esters (e.g., DDS) | Phthalate Esters (e.g., DEHP, DINP) |

|---|---|---|

| Plasticizing Efficiency | Comparable or superior | High |

| Tensile Strength | Comparable | Comparable |

| Elongation at Break | Comparable | Comparable |

| Migration Resistance | Superior | Lower |

| Toxicity | Low | Concerns for some phthalates |

| Biodegradability | High | Low |

Resistance to Migration in Polymer Matrices

A critical performance characteristic of a plasticizer is its ability to remain within the polymer matrix over time and under various environmental conditions. This compound and other succinate esters have demonstrated excellent resistance to migration, a significant advantage over many traditional phthalate plasticizers. nih.gov The tendency of a plasticizer to leach from PVC is a major concern, as it can lead to embrittlement of the material and contamination of the surrounding environment. mcgill.ca

Studies have shown that synthesized succinate-based plasticizer mixtures have significantly lower leaching rates compared to DEHP and DINP. In some cases, the migration test results for succinate mixtures were 70% lower than those for DEHP or DINP. nih.gov This improved permanence is attributed to the molecular structure of the succinates and their interactions with the PVC chains. The presence of ester groups is thought to reduce the tendency to migrate.

Integration into Bio-based Polymer Formulations

The shift towards a circular economy has spurred research into the use of bio-based polymers as alternatives to their petroleum-derived counterparts. This compound, being a bio-based plasticizer, is a natural candidate for integration into these formulations. It has been evaluated for use in polymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). nih.gov

The addition of plasticizers to inherently brittle bio-polymers like PLA is crucial for enhancing their flexibility and toughness, thereby expanding their range of applications. nih.gov While the body of research on the specific effects of this compound in these bio-based polymers is still growing, the general compatibility of succinate esters with polar polymers like PLA suggests a promising future. The choice of alcohol used in the synthesis of succinate di-esters is influenced by the polarity and compatibility with the target polymer matrix, be it PVC or PLA. kinampark.com

This compound Derivatives in Corrosion Inhibition Studies

Research into the application of succinate esters and their derivatives has revealed significant potential in the field of corrosion inhibition. These compounds, particularly those functionalized with specific chemical groups, can form protective layers on metal surfaces, effectively mitigating the process of corrosion. The following sections detail the synthesis and evaluation of these derivatives in materials science.

Synthesis of Dodecyl Succinate Derivatives with Triazole Groups

While research specifically on this compound is limited in this exact context, extensive studies on the closely related n-dodecyl succinate derivatives provide significant insight. Green corrosion inhibitors based on n-dodecyl succinate and containing one (HSE) or two (DSE) triazole groups have been successfully synthesized. acs.org The synthesis is typically a three-step process:

Nucleophilic Substitution: This initial step involves the reaction of an alkyl halide with sodium azide (B81097) to produce an alkyl azide.

Click Coupling Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is then employed. nih.gov This "click" reaction efficiently joins the alkyl azide with propargyl alcohol, leading to the formation of a triazole alcohol. acs.org This method is noted for its high yields and regioselectivity, exclusively producing 1,4-disubstituted-1,2,3-triazoles. nih.gov

Esterification: The final step is an esterification reaction between dodecyl succinic anhydride (B1165640) and the newly formed triazole alcohol. This reaction yields the final n-dodecyl succinate derivative containing either one or two triazole groups. acs.org

The successful synthesis and chemical structures of these derivatives were confirmed using analytical techniques such as ¹H NMR, FT-IR, and elemental analysis. acs.org Organic compounds containing heteroatoms like nitrogen and oxygen, as found in these triazole and succinate derivatives, are known to be effective corrosion inhibitors because these atoms facilitate the adsorption of the molecule onto the metal surface. acs.orgnih.gov

Evaluation of Rust Preventing Properties

The efficacy of dodecyl succinate derivatives as rust inhibitors has been evaluated using standardized testing methods. The primary mechanism of these inhibitors is their ability to adsorb onto a metal surface, forming a protective film that acts as a barrier to corrosive agents like water and oxygen. minglanchem.comresearchgate.net

The rust-preventing properties of synthesized dodecyl succinate derivatives containing triazole groups were investigated using both the ASTM D665 method and weight loss analysis. acs.org These tests are designed to assess the effectiveness of an inhibitor in preventing rust on steel surfaces in the presence of water. Polarization studies often indicate that such compounds act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. researchgate.net

The general principle of these organic inhibitors involves the polar functional groups (like the ester and triazole moieties) acting as adsorption centers on the metal, while the non-polar alkyl chains (the dodecyl group) form a hydrophobic layer that repels water. cnlubricantadditive.com

Correlation between Alkyl Chain Concentration and Inhibition Strength

The relationship between the molecular structure of succinate derivatives and their performance as corrosion inhibitors is a critical area of study. Research has focused on how the concentration of the inhibitor and the length of its alkyl chains influence its protective capabilities.

Effect of Concentration: It is a well-established principle that the inhibition efficiency of organic corrosion inhibitors increases with higher concentrations. researchgate.net This is attributed to greater surface coverage by the inhibitor molecules, leading to a more robust protective film. researchgate.net Studies on various triazole derivatives and other organic inhibitors confirm that increasing the inhibitor concentration from low levels (e.g., 100 ppm) to higher levels (e.g., 600 ppm) progressively decreases the corrosion rate of steel. researchgate.net

Interactive Data Table: Inhibitor Concentration vs. Efficiency

Below is a representative data table illustrating the typical relationship between inhibitor concentration and inhibition efficiency, based on findings for various organic inhibitors.

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 5.6 | 0 |

| 100 | 2.5 | 55.4 |

| 200 | 1.8 | 67.9 |

| 400 | 1.1 | 80.4 |

| 600 | 0.7 | 87.5 |

Note: This data is illustrative of the general trend observed for organic corrosion inhibitors and is not specific to this compound.

Effect of Alkyl Chain Length: The influence of the alkyl chain length is more complex. Some research indicates that increasing the length of the hydrophobic alkyl chain enhances the packing of the molecules at the metal-electrolyte interface, which improves inhibition performance. nih.govnih.gov Studies have suggested that organic compounds with alkyl chain lengths of C12-C16 often exhibit the best inhibition efficiency. nih.gov However, a study on dodecyl succinate derivatives with triazole groups found that the strength of the rust-preventing property was largely determined by the total concentration of the alkyl chains in the oil, rather than by the length of the individual chains or the specific functional groups attached. acs.org This suggests that achieving a critical density of hydrophobic chains on the surface is the key factor for effective protection.

Exploratory Applications in Other Material Systems

While the primary and most extensively researched application of this compound and its analogues (like dodecyl succinic acid) is as a corrosion and rust inhibitor in lubricating oils, industrial oils, and metalworking fluids, its properties suggest potential in other areas of materials science. minglanchem.comminglanchem.com

The fundamental ability of these molecules to form stable, protective, and hydrophobic films on surfaces could be leveraged in other material systems. For instance, they could potentially be incorporated into coatings or polymers to enhance moisture resistance or surface lubricity. The ester linkages may also allow this compound to act as a specialty plasticizer in certain polymer systems, although this is not a widely documented application.

Currently, detailed research on the application of this compound in material systems beyond lubrication and corrosion inhibition is not widely available in published literature. Future explorations could focus on its use in hydrophobic surface treatments for textiles, building materials, or as a component in advanced polymer formulations.

Environmental Behavior and Fate of Didecyl Succinate and Analogous Esters

Degradation Pathways in Environmental Compartments

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, which can be biotic or abiotic.

Biodegradation, the breakdown of organic matter by microorganisms, is a primary degradation pathway for many organic chemicals, including succinate (B1194679) esters. The ester linkages in these compounds are susceptible to enzymatic hydrolysis by a wide range of microbes.

Studies on poly(alkylene succinate)s, which are polymers containing repeating succinate ester units, provide valuable insights. The rate of biodegradation is influenced by several factors, including the chemical structure and physical properties of the polyester (B1180765). For instance, the enzymatic degradation of poly(alkylene succinate)s by lipases is a well-documented process. researchgate.net Research has shown that the length of the alkylene chain (the diol component) in these polymers affects their biodegradability. A study comparing poly(ethylene succinate) (PES), poly(butylene succinate) (PBS), and poly(hexylene succinate) (PHS) found that the weight loss due to enzymatic degradation by cutinase followed the order PHS > PBS > PES. nih.gov This suggests that a longer methylene (B1212753) chain between the ester groups can lead to faster degradation, a finding relevant for predicting the behavior of didecyl succinate with its long C10 alkyl chains. nih.gov

The crystallinity of the material also plays a crucial role; degradation typically occurs more readily in the amorphous regions of a polymer. researchgate.net In one study, the enzymatic hydrolysis of poly(alkylene succinate)s initially proceeded at a fast rate, indicating a breakdown of the amorphous material, before slowing down as the more resistant crystalline regions were attacked. researchgate.net

Investigations into specific, non-polymeric succinate esters have confirmed their potential as biodegradable and environmentally friendly compounds, particularly as alternatives to phthalate (B1215562) plasticizers. mdpi.comresearchgate.net Research has highlighted a series of bio-based succinate esters, including diethyl-, dibutyl-, dihexyl-, diethylhexyl-, and this compound (DDS), as effective and biodegradable plasticizers. mdpi.com Similarly, di-n-heptyl succinate, a close analogue to this compound, has been synthesized from renewable feedstocks and identified as a biodegradable, green plasticizer. mdpi.com The microbial degradation of such esters is expected to proceed via hydrolysis of the ester bonds, yielding succinic acid and the corresponding alcohol (in this case, decanol), which are then further metabolized by microorganisms. nih.gov

| Polyester | Abbreviation | Weight Loss (%) |

|---|---|---|

| Poly(hexylene succinate) | PHS | 88.1 |

| Poly(butylene succinate) | PBS | 76.3 |

| Poly(ethylene succinate) | PES | 60.1 |

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the breakdown of esters in the environment.

Photolysis , or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov A substance's susceptibility to photolysis depends on its ability to absorb light at relevant environmental wavelengths. For didecyl dimethyl ammonium (B1175870) chloride (DDAC), studies showed it was stable to photolysis in a pH 7 buffered solution after 30 days of continuous exposure to simulated sunlight. epa.govregulations.gov However, other compounds, like dioctyl sulfosuccinate (B1259242) (DOSS), have been shown to photodegrade much faster under laboratory UV light (254 nm) than under simulated solar light, suggesting that the presence of sensitizing substances in the natural environment could play a role. researchgate.net Without specific experimental data, the potential for direct photolysis of this compound is difficult to assess, but it is a recognized degradation pathway for many organic chemicals in sunlit surface waters. uniroma1.it

Environmental Distribution and Mobility

Once released into the environment, the distribution of a chemical among air, water, soil, and sediment is governed by its physical and chemical properties, primarily its water solubility, vapor pressure, and partitioning behavior.

Adsorption to soil and sediment particles is a key process influencing the mobility and bioavailability of organic compounds. The tendency of a substance to adsorb is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For analogues of this compound, a strong tendency to bind to soil and sediment is observed. A regulatory assessment of diheptyl succinate reported a logarithm of the octanol-water partition coefficient (log Kow) of greater than 5.1 and a log Koc also above 5.1. industrialchemicals.gov.auindustrialchemicals.gov.au This high log Koc value indicates that diheptyl succinate is expected to be immobile in soil and sediment. industrialchemicals.gov.auindustrialchemicals.gov.au Given the structural similarity and longer alkyl chains of this compound, it is anticipated to exhibit even stronger adsorption behavior and thus have very low mobility in soil. This strong binding reduces the likelihood of the compound leaching into groundwater. orst.edu

The mechanisms of adsorption can include hydrogen bonds and π-π interactions between the chemical and components of the soil matrix, such as organic matter and clay. nih.gov Desorption is often very low for strongly adsorbed compounds, a phenomenon known as hysteresis. nih.govuib.no This means that once bound, the release of the compound back into the water phase is limited, which can reduce its bioavailability but also increase its persistence in the soil or sediment compartment. nih.gov

Bioaccumulation is the process by which chemicals are taken up by an organism, either directly from the environment or through the consumption of food containing the chemical. The potential for a non-ionizing organic chemical to bioaccumulate is often initially screened using its octanol-water partition coefficient (log Kow). A high log Kow value generally suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. umweltbundesamt.deecetoc.org

Diheptyl succinate, a close analogue of this compound, has a reported log Kow value of >5.1. industrialchemicals.gov.auindustrialchemicals.gov.au Log Kow values above 4.5 are often used as a screening criterion for identifying potentially bioaccumulative substances. umweltbundesamt.de Therefore, based on this high log Kow, this compound may have the potential to bioaccumulate in aquatic organisms.

Assessment of Environmental Risk and Sustainable Practices

Succinic acid, the chemical backbone of these esters, can be produced via the fermentation of renewable resources, offering a bio-based alternative to traditional petrochemical feedstocks. agrobiobase.com This "green" production route can significantly lower the carbon footprint, reducing greenhouse gas emissions compared to fossil-based processes. agrobiobase.com Esters derived from this bio-based succinic acid, such as di-n-heptyl succinate and this compound, are promoted as environmentally friendly plasticizers and alternatives to regulated phthalates. mdpi.com

Regulatory assessments of analogous compounds have been favorable. For diheptyl succinate, it was concluded that the chemical is not considered to pose an unreasonable risk to the environment based on its use patterns and hazard profile. industrialchemicals.gov.auindustrialchemicals.gov.au The U.S. Environmental Protection Agency (EPA) maintains lists of chemicals that, following review, are not likely to present an unreasonable risk under their conditions of use. epa.gov

Theoretical and Computational Investigations of Succinate Esters

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are employed to explore the fundamental electronic structure and stability of molecules. researchgate.net These methods provide insights into the distribution of electrons and the energy levels of molecular orbitals, which are essential for understanding chemical reactivity and molecular interactions. idosr.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical stability and reactivity. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a larger gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. irjweb.comresearchgate.net

In studies of succinate-based surfactants derived from fatty alcohols like 1-decanol (B1670082), quantum chemical calculations using semi-empirical methods have been performed to determine their HOMO and LUMO energies. researchgate.net Such analyses help in understanding the intermolecular charge transfer that occurs within the molecule and its potential for interaction with other species. irjweb.com For instance, the calculated HOMO-LUMO gap for succinic acid in the gas phase is significant, indicating its relative stability. nih.gov The analysis of these frontier orbitals provides a theoretical basis for predicting the interactive potential and stability of succinate (B1194679) esters in various applications. researchgate.netresearchgate.net

| Parameter | Description | Significance in Molecular Behavior |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Represents the molecule's capacity to donate an electron; higher energy levels indicate a stronger electron-donating ability. irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Represents the molecule's capacity to accept an electron; lower energy levels indicate a stronger electron-accepting ability. irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP or ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It calculates the electrostatic potential at a given point near a molecule, which represents the force that would be exerted on a positive test charge (like a proton). uni-muenchen.de This map is typically visualized by coloring an isoelectron density surface, where different colors represent different potential values—commonly, red indicates regions of negative potential (electron-rich, attractive to cations) and blue indicates regions of positive potential (electron-poor, repulsive to cations). portlandpress.com

ESP maps are valuable for predicting how a molecule will interact with charged reactants or other polar molecules. uni-muenchen.de For succinate esters like didecyl succinate, the ESP map would highlight the electron-rich regions around the carbonyl oxygen atoms of the ester groups, indicating these as likely sites for electrophilic attack or hydrogen bonding. Computational studies on related succinate-based surfactants have utilized ESP mapping to gain a clearer view of their molecular structure and potential interaction sites. researchgate.net This information is crucial for understanding their function in applications such as surfactants and plasticizers, where intermolecular forces are key.

Molecular Modeling and Simulation in Materials Design

Molecular modeling and simulation, particularly molecular dynamics (MD), are indispensable tools in materials design. verisimlife.com These techniques allow researchers to simulate the physical movements of atoms and molecules, providing detailed insight into the structure, dynamics, and thermodynamics of materials. mdpi.com This approach is particularly useful for designing and optimizing materials like polymers and for understanding the role of additives such as plasticizers.

Plasticizers are additives that increase the flexibility and durability of a polymer. google.com this compound is recognized as an effective and sustainable bio-based plasticizer for polymers like poly(vinyl chloride) (PVC). kinampark.comresearchgate.net The function of an external plasticizer is based on its physical interaction with the polymer chains. google.com The plasticizer molecules position themselves between the long polymer chains, disrupting the strong intermolecular forces (like van der Waals forces) between them. researchgate.net This separation increases the free volume and mobility of the polymer segments, resulting in a more flexible material. researchgate.net

Molecular modeling can simulate these interactions at an atomic level. For PVC plasticized with succinate esters, the key interactions occur between the polar carbonyl groups (C=O) of the succinate and the polar carbon-chlorine (C-Cl) groups of the PVC chains. researchgate.netmdpi.com Studies have shown that succinates with longer alkyl chains, such as this compound and didodecyl succinate, are highly efficient plasticizers for PVC. researchgate.net Furthermore, research indicates that mixtures of high-molecular-weight succinates (like this compound) with lower-molecular-weight ones can produce a synergistic effect, resulting in even more effective plasticization compared to using a single succinate ester alone. researchgate.netmdpi.com

The relationship between the chemical structure of a molecule and its macroscopic properties is a fundamental concept in materials science. For succinate esters used as plasticizers, the length of the alcohol-derived alkyl chains is a critical structural feature that dictates their performance.

Research has demonstrated a clear structure-property relationship in a series of succinate esters used with PVC. As the length of the alkyl chains increases (e.g., from diethyl succinate to this compound), the plasticizing efficiency can be significantly enhanced. researchgate.netmdpi.com The long, non-polar decyl chains of this compound contribute to the effective separation of PVC chains, while the central succinate portion provides the necessary polarity to ensure good miscibility and interaction with the polymer matrix. This balance between polar interactions and the steric effect of the long alkyl chains is crucial for its function. The investigation into these relationships, often aided by computational modeling, allows for the rational design of new plasticizers with optimized properties. dntb.gov.uamdpi.com

Broader Academic Context of Succinate Chemistry

Succinate (B1194679) as a Platform Chemical in Biorefineries

Succinic acid, which exists as the anion succinate in biological systems, is recognized as a key platform chemical that can be produced from renewable resources within a biorefinery framework. researchgate.netnih.gov Traditionally synthesized from petroleum-based feedstocks like maleic acid or through the oxidation of butanediol, there is a significant shift towards bio-based production due to environmental concerns and the volatility of fossil fuel prices. stenvironment.orgnih.govscirp.org The U.S. Department of Energy has identified succinic acid as one of the top 12 value-added chemicals derivable from biomass. scirp.orgfrontiersin.org

Bio-based succinic acid is produced via the fermentation of renewable biomass sources, such as sugars derived from glucose, by various microorganisms. researchgate.netnih.govroquette.com This biotechnological approach is considered more sustainable and has the potential to be more economical than conventional petrochemical methods. researchgate.net Companies like Roquette/DSM and Bioamber have successfully commercialized the production of succinic acid through the fermentation of glucose using engineered Escherichia coli. nih.gov The process often involves a unique low pH yeast or bacterial fermentation that converts plant-based feedstocks into high-purity succinic acid. roquette.comreverdia.com

The versatility of succinic acid makes it a valuable building block for a wide array of products. energy.gov It serves as an intermediate for the synthesis of important chemicals such as 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone. nih.govnih.gov Furthermore, it is a precursor for biodegradable polymers like polybutylene succinate (PBS) and various polyesters, polyamides, and resins. researchgate.netnih.govroquette.com These applications span numerous industries, including packaging, automotive, food, pharmaceuticals, and personal care. roquette.comreverdia.comtransparencymarketresearch.com For instance, bio-succinic acid is used in the production of polyester (B1180765) polyols for polyurethanes, phthalate-free plasticizers, coatings, and solvents. roquette.comtransparencymarketresearch.com The market for succinic acid is expanding, with projections indicating significant growth as it replaces petrochemicals like adipic acid and phthalic anhydride (B1165640). stenvironment.orgenergy.gov

Table 1: Applications of Bio-based Succinic Acid

| Application Category | Specific Products |

|---|---|

| Polymers & Resins | Polybutylene succinate (PBS), Polyester polyols (for polyurethanes), Alkyd resins, Composite resins |

| Chemical Intermediates | 1,4-butanediol (BDO), Tetrahydrofuran (THF), γ-butyrolactone, Pyrrolidones |

| Industrial Products | Phthalate-free plasticizers, Solvents, Coatings, Lubricants, Detergents |

| Consumer Goods | Cosmetics, Food additives (acidulants), Personal care products (skin & hair care) |

| Pharmaceuticals | Active pharmaceutical ingredient (API) intermediate |

| Agriculture | Growth stimulants |

Microbial Production of Succinate: Metabolic Engineering Approaches

The biotechnological production of succinic acid relies heavily on the metabolic engineering of various microorganisms to create efficient cell factories. frontiersin.org While some organisms, like Actinobacillus succinogenes, Anaerobiospirillum succiniciproducens, and Mannheimia succiniciproducens, are natural overproducers of succinate, significant research has focused on engineering more industrially robust microbes such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. nih.gov

Metabolic engineering strategies aim to optimize the native metabolic pathways to maximize the yield and productivity of succinate while minimizing the formation of by-products like acetate (B1210297), lactate (B86563), and formate (B1220265). nih.govasm.org Key approaches include:

Redirecting Carbon Flux: This involves enhancing the flow of carbon from central metabolic intermediates, like phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749), towards the pathways that produce succinate. d-nb.info This is often achieved by overexpressing key enzymes. For example, overexpressing phosphoenolpyruvate carboxylase (PPC) or pyruvate carboxylase (PYC) can increase the conversion of PEP and pyruvate to oxaloacetate, a direct precursor to succinate. asm.orgd-nb.info

Blocking Competing Pathways: To prevent the loss of carbon to unwanted by-products, genes encoding enzymes for competing fermentation pathways are often deleted. researchgate.net Common targets for knockout include genes for lactate dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and acetate kinase (ackA). frontiersin.orgasm.orgresearchgate.net

Optimizing Redox Balance: The conversion of glucose to succinate requires a balanced supply of reducing equivalents, primarily in the form of NADH. nih.gov Engineering strategies focus on modulating the NADH/NAD+ ratio to favor the reductive tricarboxylic acid (TCA) cycle branch, which leads to succinate. frontiersin.org This can involve introducing heterologous enzymes, such as an NAD+-coupled formate dehydrogenase (FDH), to generate additional NADH. asm.org

Activating Alternative Pathways: In some engineered strains, the glyoxylate (B1226380) pathway is activated to provide an alternative route for succinate production. frontiersin.orgnih.gov Under aerobic conditions, the TCA cycle is the primary source of succinate as an intermediate. To achieve accumulation, the enzyme succinate dehydrogenase (sdhA), which consumes succinate, is inactivated. nih.govresearchgate.net

Through these combined strategies, engineered strains have achieved high titers and yields. For instance, an engineered Vibrio natriegens strain yielded 1.46 moles of succinate per mole of glucose, which is 85% of the theoretical maximum. nih.gov Similarly, a highly engineered Corynebacterium glutamicum strain produced 152.2 g/L of succinic acid. frontiersin.org

Enzymatic Roles of Succinate Dehydrogenase (SDH) in Diverse Organisms

Succinate dehydrogenase (SDH), also known as respiratory Complex II or succinate-coenzyme Q reductase (SQR), is a highly conserved enzyme complex found in the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of many bacteria. wikipedia.orgscilit.com It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC). wikipedia.orgmdpi.comontosight.ai This dual role makes it a critical link between central carbon metabolism and cellular respiration. mdpi.comnih.gov

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orgumich.edu This reaction involves the removal of two electrons and two protons from succinate. libretexts.org The electrons are then transferred into the electron transport chain. umich.edu In its ETC function, SDH transfers these electrons from succinate to ubiquinone (Coenzyme Q), reducing it to ubiquinol (B23937) (QH2). mdpi.comnih.gov This process contributes to the pool of reduced quinones that are subsequently used by Complex III to pump protons across the membrane, ultimately driving ATP synthesis via oxidative phosphorylation. umich.edu

The enzyme's activity is crucial for all aerobic organisms. scilit.comontosight.ai In Mycobacterium tuberculosis, for example, SDH plays a role in regulating the rate of respiration, particularly in adapting to low-oxygen environments. plos.org In various organisms, from bacteria to mammals, the fundamental structure and catalytic mechanism are remarkably conserved, highlighting its essential role in bioenergetics. nih.govresearchgate.net

SDHA (Flavoprotein subunit): This is the largest subunit and contains the catalytic site for succinate oxidation. mdpi.comallenpress.com It has a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its enzymatic activity. wikipedia.orgnih.gov The assembly factor SDHAF2 (also known as Sdh5 or SdhE) is required for this covalent attachment of FAD. nih.govpnas.org

SDHB (Iron-Sulfur protein): This subunit contains three iron-sulfur (Fe-S) clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S]. wikipedia.orgproteopedia.org These clusters form an electron transfer pathway, shuttling the electrons from the FADH2 on SDHA to the ubiquinone binding site. mdpi.comnih.gov

SDHC and SDHD (Membrane Anchor subunits): These are hydrophobic transmembrane proteins that anchor the catalytic domain to the inner mitochondrial membrane. wikipedia.orgnih.gov Together, they form the binding site for ubiquinone and contain a single heme b group. wikipedia.orgproteopedia.org The ubiquinone binding site is a pocket formed at the interface of SDHB, SDHC, and SDHD. proteopedia.orgcabidigitallibrary.org

The arrangement of these subunits creates a direct path for electrons to travel from the succinate active site in SDHA, through the Fe-S clusters in SDHB, to the ubiquinone reduction site at the membrane anchor. pnas.org The structure of the human complex II has been resolved by cryo-electron microscopy, providing detailed insights into the arrangement of these subunits and the electron transfer route. nih.gov

Table 2: Subunits of the Human Succinate Dehydrogenase (Complex II)

| Subunit | Name | Location | Key Prosthetic Groups/Cofactors | Primary Function |

|---|---|---|---|---|

| SDHA | Flavoprotein | Mitochondrial Matrix | Covalently bound FAD | Binds and oxidizes succinate to fumarate. wikipedia.orgmdpi.com |

| SDHB | Iron-Sulfur Protein | Mitochondrial Matrix | [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters | Transfers electrons from FAD to ubiquinone. wikipedia.orgmdpi.com |

| SDHC | Cytochrome b Large Subunit | Inner Mitochondrial Membrane | Heme b | Anchors complex; part of ubiquinone binding site. wikipedia.orgproteopedia.org |

| SDHD | Cytochrome b Small Subunit | Inner Mitochondrial Membrane | (none) | Anchors complex; part of ubiquinone binding site. wikipedia.orgproteopedia.org |

The integration of succinate metabolism with the electron transport chain via SDH is a cornerstone of cellular energy production. nih.gov By oxidizing succinate, SDH directly feeds electrons into the ETC, bypassing Complex I. libretexts.orgwikipedia.org This coupling allows the cell to generate energy from the TCA cycle intermediate succinate. nih.govwikipedia.org

The process begins with the oxidation of succinate to fumarate at the active site on the SDHA subunit. nih.govproteopedia.org The two electrons released from this reaction reduce the FAD cofactor to FADH2. umich.edu From FADH2, the electrons are passed sequentially along the three iron-sulfur clusters within the SDHB subunit. nih.govnih.gov This electron tunneling pathway ultimately delivers the electrons to a molecule of ubiquinone (Q), which is bound at a site formed by the SDHB, SDHC, and SDHD subunits. nih.govproteopedia.org The ubiquinone is reduced to ubiquinol (QH2), which then dissociates from Complex II and travels through the inner mitochondrial membrane to deliver its electrons to Complex III, continuing the process of oxidative phosphorylation. mdpi.comumich.edu

Under certain conditions, such as high concentrations of succinate, the rapid oxidation by SDH can lead to an overproduction of ubiquinol. mdpi.com This can cause a phenomenon known as reverse electron transport (RET), where electrons are forced to flow backward from the ubiquinol pool to Complex I, leading to the production of reactive oxygen species (ROS). mdpi.comnih.gov This highlights the central role of SDH not only in energy generation but also in cellular redox homeostasis.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Succinic Acid | 1110 |

| Succinate | 1110 |

| Fumarate | 444972 |

| Maleic Acid | 444266 |

| 1,4-Butanediol | 11174 |

| Tetrahydrofuran | 8028 |

| γ-Butyrolactone | 7302 |

| Adipic Acid | 196 |

| Phthalic Anhydride | 7339 |

| Polybutylene succinate | 162152 |

| Phosphoenolpyruvate | 1005 |

| Pyruvate | 1060 |

| Oxaloacetate | 970 |

| Malate | 525 |

| Acetate | 175 |

| Lactate | 612 |

| Formate | 283 |

| Glucose | 5793 |

| Ubiquinone | 5281915 |

| Ubiquinol | 68862 |

| Flavin adenine dinucleotide (FAD) | 643975 |

| NADH | 5835 |

| NAD+ | 925 |

Future Directions and Emerging Research Avenues

Development of Novel Didecyl Succinate (B1194679) Derivatives with Enhanced Functionality

A significant area of future research lies in the synthesis of novel derivatives of didecyl succinate to impart enhanced or entirely new functionalities. This involves chemically modifying the succinate or decyl portions of the molecule to introduce specific properties.

Key Research Thrusts:

Introduction of Reactive Groups: Research is underway to incorporate reactive functional groups, such as hydroxyl, amino, or epoxy groups, into the this compound structure. These groups can act as handles for further chemical reactions, enabling the creation of more complex molecules or facilitating covalent bonding with polymer matrices for improved compatibility and permanence. The use of dicarboxylic esters in combination with functionalized alcohols offers a pathway to synthesize a variety of functionalized polymers. beilstein-journals.org

Bio-based and Biodegradable Derivatives: There is a growing interest in developing fully bio-based this compound derivatives. This involves utilizing bio-derived decanol (B1663958) and succinic acid, which can be produced from renewable resources through fermentation. fraunhofer.deresearchgate.net The goal is to create high-performance, biodegradable esters with a reduced environmental footprint.

Derivatives with Specific Performance Attributes: Future research will likely focus on designing derivatives with tailored properties, such as enhanced thermal stability, improved UV resistance, or specific rheological characteristics. For instance, modifying the ester with functional groups could lead to derivatives with inherent antioxidant or flame-retardant properties. mdpi.com The synthesis of succinate derivatives containing triazole groups has been explored for rust prevention, indicating the potential for targeted functionalization. researchgate.net

Table 1: Potential this compound Derivatives and Their Enhanced Functionalities

| Derivative Class | Potential Functional Group | Targeted Enhancement | Potential Application Area |

| Hydroxy-functionalized | -OH | Improved polarity, reactivity for cross-linking | Reactive plasticizers, polyurethanes |

| Amino-functionalized | -NH2 | Enhanced adhesion, potential for curing reactions | Adhesives, coatings, epoxy systems |

| Epoxy-functionalized | Oxirane ring | Increased reactivity, improved adhesion | Composite matrices, advanced adhesives |

| Bio-based derivatives | Bio-derived components | Reduced carbon footprint, enhanced biodegradability | Sustainable plastics, green lubricants |

| Halogenated derivatives | -Cl, -Br | Flame retardancy | Fire-resistant polymers and materials |

| UV-absorbing derivatives | Benzophenone, triazole moieties | UV stability, weatherability | Outdoor applications, protective coatings |

Advanced Composite Materials Incorporating this compound

The use of this compound as a functional additive in advanced composite materials is a rapidly emerging field. wikipedia.org Its role extends beyond simple plasticization to improving the processing, performance, and sustainability of these high-tech materials. wiley.com

Key Research Areas:

Bio-based Plasticizer for Biocomposites: this compound is being investigated as a green plasticizer in biocomposites, particularly those based on polymers like polylactic acid (PLA) and poly(butylene succinate) (PBS). Research focuses on optimizing its concentration to enhance the flexibility and toughness of these materials without significantly compromising their strength and thermal properties. mdpi.comcetjournal.it The development of bio-based plasticizers is crucial for creating fully compostable and sustainable packaging solutions. researchgate.net

Interface Modifier in Fiber-Reinforced Composites: Future studies will likely explore the use of functionalized this compound derivatives as coupling agents or interface modifiers in fiber-reinforced composites. By improving the adhesion between the fiber (e.g., natural fibers, glass fibers) and the polymer matrix, these derivatives could significantly enhance the mechanical performance and durability of the composite material. researchgate.netelsevier.com

Smart and Functional Composites: There is potential to incorporate this compound into "smart" or functional composites. For example, its presence could be used to tune the damping properties of a composite for vibration control applications. Research into advanced composite materials is increasingly focused on integrating new functionalities and improving performance through innovative material combinations. mdpi.comtoraytac.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and this compound research is no exception. mdpi.com These computational tools can accelerate the discovery and optimization of new materials and processes. nih.govcecam.org

Potential Applications in this compound Research:

Predictive Modeling of Properties: Machine learning models can be trained on existing data to predict the physical, chemical, and performance properties of novel this compound derivatives. indiatimes.com This can significantly reduce the time and cost associated with synthesizing and testing new compounds. github.io By analyzing structure-property relationships, ML algorithms can guide researchers toward molecules with desired characteristics. nih.gov

Optimization of Synthesis and Formulation: AI can be used to optimize the reaction conditions for synthesizing this compound and its derivatives, leading to higher yields and purity. Similarly, ML algorithms can help in formulating polymer blends and composites containing this compound to achieve a specific balance of properties.

High-Throughput Virtual Screening: AI-powered virtual screening can be employed to rapidly evaluate large libraries of potential this compound derivatives for specific applications, such as their efficacy as plasticizers or their interaction with different polymer systems. nih.govresearchgate.net This can help in identifying promising candidates for further experimental investigation. fda.gov

Circular Economy Approaches for Succinate Ester Production and Utilization

The transition to a circular economy is a major driver for innovation in the chemical industry. rsc.org For succinate esters like this compound, this involves developing sustainable production routes and end-of-life solutions.

Key Elements of a Circular Economy Approach:

Bio-based Feedstocks: A cornerstone of the circular economy approach is the use of renewable feedstocks. Research is focused on improving the efficiency of producing bio-succinic acid from sources like lignocellulosic biomass, agricultural residues, and industrial waste streams through microbial fermentation. mdpi.combohrium.com This reduces the reliance on fossil fuels and contributes to a lower carbon footprint. researchgate.net

Waste Valorization: Future research will explore the use of waste materials as feedstocks for producing the alcohol component (decanol) of this compound. This could involve the conversion of waste plastics or biomass into valuable chemical intermediates.

Biodegradation and Recycling: A critical aspect of the circular economy is ensuring that products can be safely returned to the environment or reused. Research into the biodegradation of this compound and the polymers it is used in is essential. mdpi.com Additionally, developing efficient methods for recycling composite materials containing this compound will be a key focus.

In-depth Mechanistic Studies of this compound Interactions in Applied Systems

A fundamental understanding of how this compound interacts with other molecules at a mechanistic level is crucial for optimizing its performance in various applications.

Areas for Mechanistic Investigation:

Polymer-Plasticizer Interactions: Advanced analytical techniques and molecular modeling can provide deeper insights into the interactions between this compound and polymer chains. Understanding these interactions is key to predicting plasticizer efficiency, compatibility, and migration behavior.

Enzymatic and Microbial Degradation Pathways: Elucidating the specific enzymes and metabolic pathways involved in the biodegradation of this compound is important for assessing its environmental fate and designing more readily biodegradable derivatives. Lipases, for example, are known to catalyze the hydrolysis of ester bonds and can be used for both the synthesis and degradation of polymers. mdpi.com

Interactions in Biological Systems: As this compound and its derivatives find use in biomedical applications, it will be necessary to study their interactions with biological systems at a molecular level. This includes understanding how they interact with cell membranes, proteins, and other biological macromolecules. druginteractionsolutions.orgoieau.frnih.gov

Q & A

Q. What systematic review frameworks identify research gaps in this compound applications?

- Methodological Answer : Follow PRISMA guidelines for scoping reviews (). Keywords (e.g., “this compound AND drug delivery”) are searched across PubMed/Scopus. Data extraction focuses on underexplored areas (e.g., biocompatibility in vivo). PICOT criteria () structure research questions, ensuring clarity on population, intervention, and outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.